2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide
Description
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound featuring a thiazolopyrimidine scaffold, fused with an isoquinoline moiety and adorned with a methoxybenzyl substituent. This compound captures interest for its multifaceted potential in pharmacological applications.
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-31-19-8-6-16(7-9-19)12-25-20(30)14-32-23-21-22(26-15-27-23)28-24(33-21)29-11-10-17-4-2-3-5-18(17)13-29/h2-9,15H,10-14H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPXZGYEPKGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide involves multiple synthetic steps. The typical synthetic route can be outlined as follows:
Formation of Thiazolopyrimidine Core: : Starting from thiazole and pyrimidine precursors, the thiazolopyrimidine core is formed using a series of condensation reactions under conditions such as reflux in a polar aprotic solvent (e.g., DMF) with suitable base catalysts.
Coupling with Isoquinoline: : The 3,4-dihydroisoquinoline moiety is introduced through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDC or DCC under mild conditions.
Attachment of Methoxybenzyl Group: : The methoxybenzyl group is introduced via a reaction with 4-methoxybenzyl chloride under anhydrous conditions, typically in the presence of a base such as NaH or K2CO3 to neutralize the released HCl.
Final Assembly: : The thiazolopyrimidine-isoquinoline intermediate undergoes a final thiol-acylation step with thioacetic acid derivatives to form the complete structure of this compound.
Industrial Production Methods:
Scalable industrial production follows the outlined synthetic route but adapts each step to large-scale chemical reactors. Process intensification techniques, including continuous flow synthesis and microwave-assisted reactions, are implemented to enhance yield, purity, and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions, often using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), may reduce various functional groups within the molecule, particularly the isoquinoline moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at reactive positions, particularly within the thiazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: : KMnO₄ in basic aqueous medium, H₂O₂ in acetic acid.
Reduction: : LAH in dry ether, NaBH₄ in methanol or ethanol.
Substitution: : Halogenating agents like NBS for electrophilic substitution; organometallics like Grignard reagents for nucleophilic substitution.
Major Products:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of reduced isoquinoline derivatives.
Substitution: : Formation of various substituted thiazolopyrimidine compounds.
Scientific Research Applications
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide is applied in various fields:
Chemistry: : Used as a building block in synthesis, studying its reaction patterns.
Biology: : Probed for its activity as an enzyme inhibitor or receptor ligand due to its complex structure.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, or anti-microbial activities.
Industry: : Utilized in materials science for synthesizing novel polymers or materials with specific functionalities.
Mechanism of Action
The mechanism of action often involves interaction with biological macromolecules:
Molecular Targets: : Enzyme active sites, receptor binding domains.
Pathways: : It may inhibit enzyme function or modulate receptor activity by binding to specific protein targets, interfering with signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparing this compound to similar entities highlights its distinctiveness:
Similar Compounds: : Thiazolopyrimidine derivatives, isoquinoline-based drugs.
Uniqueness: : The combination of thiazolopyrimidine with dihydroisoquinoline and methoxybenzyl groups creates unique steric and electronic environments, which are distinct from simpler analogs.
Overall, "2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide" is a fascinating compound with broad potential in various scientific and industrial applications, driven by its complex and versatile chemical nature.
Biological Activity
The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide , with the CAS number 1189687-73-7 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing available data from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 493.6 g/mol . The compound features a thiazolo[4,5-d]pyrimidine backbone linked to a 3,4-dihydroisoquinoline moiety and a methoxybenzyl substituent. The structural complexity suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies indicate that thiazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown inhibition of cancer cell proliferation through mechanisms involving the suppression of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
| Compound | Activity | Target |
|---|---|---|
| Compound A | Inhibitory | EGFR |
| Compound B | Inhibitory | VEGF |
| Target Compound | Potentially Inhibitory | EGFR/VEGF |
2. Anti-inflammatory Activity
The compound's thiazolo[4,5-d]pyrimidine structure is associated with anti-inflammatory effects. Compounds with similar frameworks have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain derivatives have demonstrated significant reductions in interleukin-1 beta (IL-1β) levels, indicating their potential as anti-inflammatory agents .
3. Antimicrobial Activity
Research suggests that derivatives of isoquinoline and thiazole possess antimicrobial properties. Preliminary studies have indicated that compounds similar to the target compound may exhibit activity against various bacterial strains, potentially due to their ability to disrupt cellular processes in pathogens.
Case Study 1: Anticancer Efficacy
A study evaluating a series of thiazolo[4,5-d]pyrimidine derivatives found that one derivative exhibited potent activity against triple-negative breast cancer cells (MDA-MB-231). The compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics, suggesting it could serve as a lead for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays conducted on compounds related to the target molecule revealed that they effectively inhibited COX-1 and COX-2 activities. The most active compounds showed up to 86% inhibition of edema in animal models within the first hour of administration, outperforming traditional anti-inflammatory drugs like diclofenac .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
